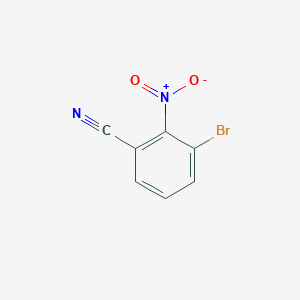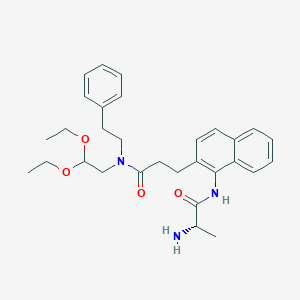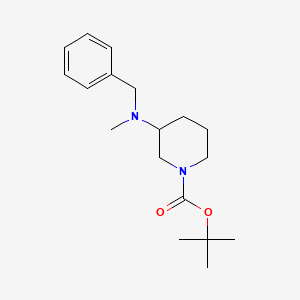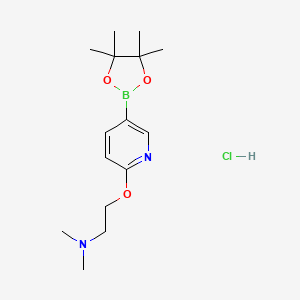![molecular formula C9H9ClN2 B6315052 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] CAS No. 1860866-12-1](/img/structure/B6315052.png)
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (6-CSPCP) is an organochlorine compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied extensively for its biochemical and physiological effects.
科学研究应用
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been studied extensively in scientific research. It has been used as a building block in the synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin. It has also been used to synthesize other organic compounds, such as the antifungal agent clotrimazole. In addition, 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been used as a model compound for studying the mechanism of action of various drugs and for understanding the biochemical and physiological effects of organochlorine compounds.
作用机制
The mechanism of action of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] is not yet fully understood. It is thought to act by inhibiting the activity of enzymes that are involved in the metabolism of other compounds, such as drugs or hormones. It is also believed to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-fungal properties in laboratory studies. It has also been shown to inhibit the activity of enzymes involved in the metabolism of other compounds, such as drugs or hormones. In addition, it has been shown to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.
实验室实验的优点和局限性
The main advantage of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its availability. It is relatively easy to synthesize and is commercially available in a variety of forms. In addition, it is relatively stable, making it suitable for a variety of experiments.
The main limitation of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its lack of specificity. It is not very selective in its interactions with other molecules, which can make it difficult to study the biochemical and physiological effects of a specific compound.
未来方向
The future directions for research on 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] include further investigation of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and development. In addition, further research is needed to determine the mechanisms by which 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] interacts with cell membrane receptors and to explore its potential as a therapeutic agent. Finally, further research is needed to develop methods for synthesizing 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] more efficiently and cost-effectively.
合成方法
The synthesis of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] involves the reaction of a chlorinated alkyne, such as 3-chloro-1-butyne, with an organometallic reagent such as lithium diisopropylamide (LDA). In the presence of an inert atmosphere, the reaction proceeds through a cyclopropanation mechanism to form 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]. This reaction is typically performed in a dry solvent, such as dichloromethane, and can be catalyzed by a variety of Lewis acids, such as aluminum chloride or boron trifluoride.
属性
IUPAC Name |
6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-7-6(4-11-8)9(1-2-9)5-12-7/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZSUULEWZLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC(=NC=C23)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)


![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
